
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the 4,4-dimethylcyclohexyl group adds steric bulk, influencing the compound’s reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The protected amine is then reacted with a suitable acylating agent to introduce the acetic acid functionality.
Cyclohexyl Group Introduction: The 4,4-dimethylcyclohexyl group is introduced through a series of reactions involving cyclohexanone derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Catalysts and automated systems may be used to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric bulk and electronic properties influence its binding affinity and reactivity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
類似化合物との比較
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methylcyclohexyl)acetic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-dimethylcyclohexyl)acetic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC名 |
(2S)-2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-8-15(4,5)9-7-10/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChIキー |
DCAOOWRUELYLJD-NSHDSACASA-N |
異性体SMILES |
CC1(CCC(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
正規SMILES |
CC1(CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


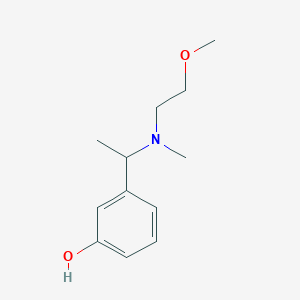

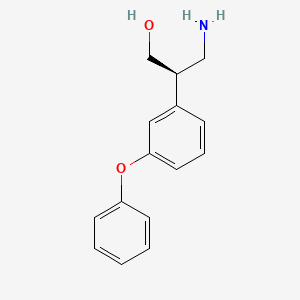

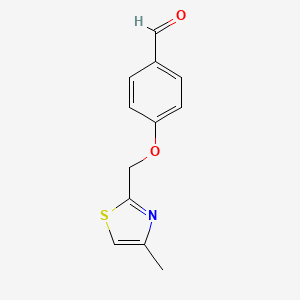
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
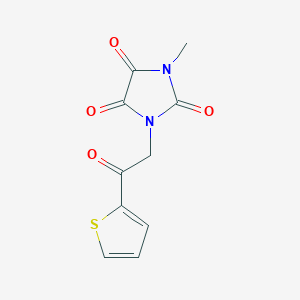
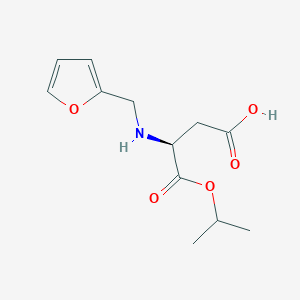


![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)
![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)

